molecular formula C21H17N3O B2947841 N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-methylbenzamide CAS No. 313534-05-3

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-methylbenzamide

Cat. No.: B2947841
CAS No.: 313534-05-3
M. Wt: 327.387
InChI Key: JWTAFJDGJOPKKM-UHFFFAOYSA-N
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Description

N-(2-(1H-Benzo[d]imidazol-2-yl)phenyl)-4-methylbenzamide is a benzamide derivative featuring a benzimidazole core linked to a phenyl group via an amide bond, with a methyl substituent at the para position of the benzamide ring. Benzimidazole derivatives are renowned for their thermal stability, diverse pharmacological activities (e.g., antimicrobial, anticancer), and applications in material science .

Properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)phenyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O/c1-14-10-12-15(13-11-14)21(25)24-17-7-3-2-6-16(17)20-22-18-8-4-5-9-19(18)23-20/h2-13H,1H3,(H,22,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWTAFJDGJOPKKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-methylbenzamide typically involves the condensation of 2-(1H-benzo[d]imidazol-2-yl)aniline with 4-methylbenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which acts as a catalyst. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product. The crude product is then purified by recrystallization or column chromatography to obtain the pure compound .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-methylbenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. In cancer cells, it may induce apoptosis by disrupting the mitochondrial membrane potential and activating caspase enzymes .

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

Key structural analogs differ in substituents on the benzamide ring or variations in the benzimidazole-linked phenyl group. Below is a comparative analysis:

Table 1: Physicochemical Properties of Selected Benzimidazole-Benzamide Derivatives
Compound Name Substituent (R) Molar Mass (g/mol) Melting Point (°C) Density (g/cm³) Predicted pKa
N-(2-(1H-Benzo[d]imidazol-2-yl)phenyl)-4-methylbenzamide (Target) -CH₃ 318.35* ~200–210* ~1.48* ~11.0*
N-(2-(1H-Benzo[d]imidazol-2-yl)phenyl)-4-bromobenzamide -Br 392.25 >250 1.535 11.22
4-((1H-Benzo[d]imidazol-2-yl)amino)-N-(4-((1H-benzo[d]imidazol-2-yl)amino)phenyl)benzamide -NH-Benzimidazole 542.57 >300 N/A N/A
5-((1H-Benzo[d]imidazol-2-yl)amino)-N-(pyridin-2-yl)picolinamide -NH₂ (Pyridine) 357.38 210.6 N/A N/A

*Estimated values based on structural comparisons.

  • Bromo (-Br): Increases molar mass and density due to higher atomic weight. The bromo analog exhibits a higher predicted pKa (11.22), suggesting stronger basicity compared to the methyl derivative . Amino-Benzimidazole (-NH-Benzimidazole): Introduces hydrogen-bonding capacity, likely enhancing thermal stability (melting point >300°C) and solubility in polar solvents .

Spectral and Structural Analysis

  • IR Spectroscopy : Benzimidazole derivatives show characteristic C=N stretches (~1600 cm⁻¹) and N-H vibrations (~3400 cm⁻¹). Methyl groups exhibit C-H stretches at ~2850–2960 cm⁻¹, distinguishable from halogenated analogs .
  • NMR Spectroscopy : The methyl proton signal (δ ~2.3–2.5 ppm) in the target compound contrasts with bromo analogs, which lack alkyl protons but show aromatic splitting patterns .

Biological Activity

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-methylbenzamide is a benzimidazole derivative that has garnered attention due to its potential biological activities. This compound features a unique structural arrangement that includes a benzimidazole moiety, which is significant in medicinal chemistry for its diverse pharmacological properties. This article delves into the biological activity of this compound, supported by data tables, case studies, and research findings.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. It has been shown to interact effectively with topoisomerases, which are crucial enzymes involved in DNA replication and repair. The binding of this compound to topoisomerases may inhibit cancer cell proliferation.

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
SISO (Cervical)2.38Induces apoptosis via DNA interaction
RT-112 (Bladder)3.77Topoisomerase inhibition

The mechanism by which this compound exerts its biological effects involves several biochemical pathways:

  • Enzyme Inhibition : The compound inhibits key enzymes such as topoisomerases, leading to disrupted DNA replication in cancer cells.
  • Protein Binding : Docking studies suggest that it binds favorably to various receptors, indicating potential multi-target effects.

4. Case Studies and Research Findings

A study conducted by Li et al. (2021) assessed the biological activity of similar benzimidazole derivatives and found significant anticancer effects across multiple cell lines. The findings suggest that structural modifications in the benzimidazole scaffold can enhance bioactivity, supporting further investigation into this compound for therapeutic applications.

5. Conclusion

This compound represents a promising candidate in the field of medicinal chemistry due to its diverse biological activities, particularly in anticancer and antimicrobial domains. Its unique structure allows for effective interactions with biological targets, paving the way for future research and development into therapeutic agents.

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